molecular formula C18H13ClN6O3S3 B2370160 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide CAS No. 391868-57-8

3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B2370160
CAS No.: 391868-57-8
M. Wt: 492.97
InChI Key: WRLWGIMLDNGCAS-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a heterocyclic molecule featuring three distinct pharmacophoric moieties: an isoxazole ring, a 1,3,4-thiadiazole core, and a thiazole-linked aminoethylthio side chain. These structural elements are commonly associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis likely involves multi-step reactions, such as carboxamide coupling, thioether formation, and heterocyclic ring closure, as seen in analogous compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O3S3/c1-9-13(14(25-28-9)10-4-2-3-5-11(10)19)15(27)22-17-23-24-18(31-17)30-8-12(26)21-16-20-6-7-29-16/h2-7H,8H2,1H3,(H,20,21,26)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWGIMLDNGCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H13ClN6O3S3\text{C}_{18}\text{H}_{13}\text{ClN}_6\text{O}_3\text{S}_3

This structure features several key functional groups: a chlorophenyl moiety, a thiazole ring, and an isoxazole core, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that it possesses an IC50 value in the low micromolar range against several human cancer cell lines, indicating potent anticancer activity.

Table 1: Cytotoxicity of the Compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)1.61
Jurkat (Leukemia)1.98
HCT116 (Colon)<4.36

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Bcl-2 Protein : The compound interacts with the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations indicate that it primarily engages in hydrophobic interactions with this protein .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl and thiazole rings has been linked to enhanced cytotoxicity. For example, the introduction of electron-donating groups at certain positions on the phenyl ring significantly increases activity .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study by Evren et al. (2019) : This research focused on similar thiazole derivatives and found that modifications in the thiazole ring significantly affected anticancer activity. The study revealed that compounds with a methyl group at specific positions exhibited enhanced selectivity against cancer cells .
  • Comparative Analysis with Doxorubicin : In comparative studies, this compound showed equal or superior efficacy compared to doxorubicin, a well-known chemotherapeutic agent, particularly against A549 and Jurkat cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole-carboxamide derivatives. Key structural analogues include:

Compound Name Core Structure Substituents Biological Activity Reference
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 1,3,4-thiadiazole-carboxamide Methylthio (S-CH₃), phenyl Antimicrobial (synthesized)
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1,3,4-thiadiazole-thioacetamide Thiazol-2-ylamino, acetamide Not reported
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-carboxamide 5-methylthiophen-2-yl Anticancer (in vitro)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide Triazole-thioacetamide Thiophen-2-yl, 3,5-dimethoxyphenyl Not reported

Key Observations :

  • Thiadiazole vs.
  • Substituent Impact: The thiazol-2-ylaminoethylthio group in the target compound introduces hydrogen-bonding capacity, unlike simpler methylthio or phenyl groups in analogues . This may improve binding to kinases or proteases.
  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to polar 3,5-dimethoxyphenyl derivatives, favoring blood-brain barrier penetration .

Comparison with Analogues :

  • details the synthesis of isoxazole-carboxamides via Oxone®-mediated cyclization, a method adaptable to the target compound’s isoxazole ring .
  • demonstrates potassium hydroxide-mediated thioether formation, critical for attaching the thiazole-aminoethyl side chain .

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